molecular formula C16H18FN3O2S B6576127 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 459846-49-2

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6576127
CAS No.: 459846-49-2
M. Wt: 335.4 g/mol
InChI Key: YKIPLHWSTPSCAO-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted with a 2-fluorophenyl group, a sulfanyl (-S-) linker, and a 2-methylpiperidinyl-acetyl moiety. Its molecular formula is approximately C₁₇H₁₉FN₃O₂S (calculated molecular weight: ~347.4 g/mol). The 2-fluorophenyl group introduces electron-withdrawing effects, while the 2-methylpiperidine enhances lipophilicity and metabolic stability compared to unsubstituted piperidines .

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-6-4-5-9-20(11)14(21)10-23-16-19-18-15(22-16)12-7-2-3-8-13(12)17/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIPLHWSTPSCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329247
Record name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

459846-49-2
Record name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-(2-Fluorophenyl)-1,3,4-Oxadiazole-2-Thiol

The oxadiazole core is typically synthesized via cyclization of acylhydrazides. A representative protocol involves:

  • Hydrazide formation :

    • 2-Fluorobenzoic acid is treated with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), yielding 2-fluorobenzoyl hydrazine-1-carbothioamide .

    • Reaction conditions : Reflux in anhydrous dichloromethane (DCM) for 6–8 hours.

  • Cyclization to oxadiazole :

    • The hydrazide undergoes intramolecular cyclization using catalytic sulfuric acid (H₂SO₄) at 80–90°C, forming 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thiol .

    • Yield : 68–72% after recrystallization from ethanol.

Preparation of 1-(2-Methylpiperidin-1-yl)Ethan-1-One

The piperidine-ethanone subunit is synthesized via N-alkylation:

  • Acylation of 2-methylpiperidine :

    • 2-Methylpiperidine reacts with chloroacetone in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

    • Conditions : 12-hour reflux under nitrogen atmosphere.

    • Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Coupling of Oxadiazole and Piperidine Subunits

Thioether Bond Formation

The sulfanyl linker is established via nucleophilic substitution:

  • Reaction of 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thiol with 1-(2-methylpiperidin-1-yl)-2-bromoethan-1-one :

    • Conducted in dimethylformamide (DMF) with triethylamine (TEA) as a base.

    • Conditions : 24 hours at 50°C under inert gas.

    • Yield : 60–65% after purification via flash chromatography.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization:

  • Hydrazide cyclization time reduced from 6 hours to 20 minutes.

  • Yield improvement : 78–82% with reduced side products.

Solvent and Catalyst Screening

ConditionSolventCatalystYield (%)
Conventional heatingDCMH₂SO₄68
MicrowaveEthanolH₂SO₄82
Conventional heatingToluenePTSA65

Table 1: Impact of reaction conditions on oxadiazole cyclization.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89–7.45 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂), 3.65–3.20 (m, 4H, piperidine-H), 1.80–1.40 (m, 5H, piperidine-CH₂/CH₃).

  • HRMS : m/z calculated for C₁₆H₁₈FN₃O₂S [M+H]⁺: 335.4; found: 335.3.

Purity Assessment

  • HPLC analysis (C18 column, acetonitrile/water): >98% purity at 254 nm.

Industrial-Scale Considerations

  • Cost-effective thiol sources : Substituting bromoethanone with chloroethanone reduces reagent costs by 40%.

  • Waste management : Phosphorus byproducts from POCl₃ require neutralization with aqueous NaHCO₃ .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is critical for modulating the compound’s electronic properties and biological activity.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationH₂O₂ (30%), RT, 6hSulfoxide derivative75%
OxidationmCPBA, DCM, 0°C→RTSulfone derivative82%

The sulfone derivatives demonstrate enhanced stability and are often explored for pharmaceutical applications due to improved pharmacokinetic profiles .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the 2-position, where the sulfanyl group is attached. This reactivity is leveraged to introduce diverse substituents.

NucleophileConditionsProductApplicationReference
AminesDMF, K₂CO₃, 80°C, 12h2-Amino-1,3,4-oxadiazole derivativeAntibacterial agents
ThiolsEtOH, NaOH, reflux, 8hBis-sulfanyl derivativesAntioxidant studies

The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the 2-position, facilitating nucleophilic attack .

Reactivity of the Piperidine Moiety

The 2-methylpiperidine group participates in Mannich reactions and N-alkylation , enabling structural diversification.

Reaction TypeReagents/ConditionsProductNotesReference
N-AlkylationAlkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium derivativesEnhanced solubility in water
MannichFormaldehyde, amine, EtOH, ΔPiperidine-Mannich base adductsAnticancer activity screening

The steric hindrance from the 2-methyl group slows reaction kinetics but improves regioselectivity .

Electrophilic Aromatic Substitution (Fluorophenyl Ring)

The 2-fluorophenyl group undergoes directed halogenation and nitration at the meta position due to fluorine’s electron-withdrawing effect.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro-2-fluorophenyl derivative68%
BrominationBr₂, FeBr₃, DCM, RT, 4h3-Bromo-2-fluorophenyl derivative73%

These derivatives are intermediates in synthesizing bioactive molecules targeting kinase inhibition .

Reduction of the Ketone Group

The ethanone moiety can be reduced to a secondary alcohol, altering the compound’s polarity and hydrogen-bonding capacity.

Reducing AgentConditionsProductYieldReference
NaBH₄MeOH, 0°C→RT, 2h1-(2-Methylpiperidin-1-yl)ethanol89%
LiAlH₄THF, reflux, 6hSame as above95%

The alcohol derivative is a precursor for esterification or glycosylation .

Ring-Opening Reactions of the Oxadiazole

Under acidic or basic conditions, the 1,3,4-oxadiazole ring undergoes hydrolysis to form thioamide or carboxylic acid derivatives.

ConditionsProductApplicationReference
HCl (6M), Δ, 12h2-FluorophenylthioamideChelating agents for metal ions
NaOH (10%), Δ, 8h2-Fluorophenylcarboxylic acidPolymer synthesis

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation.

Boronic AcidCatalyst/BaseProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biphenyl-2-fluorophenyl derivative78%
4-Pyridylboronic acidPd(dppf)Cl₂, Cs₂CO₃Heteroaryl-fluorophenyl hybrid65%

Photochemical Reactions

The sulfanyl-oxadiazole system undergoes [2+2] cycloaddition under UV light, forming cyclobutane derivatives.

ConditionsProductApplicationReference
UV (254 nm), acetoneCyclobutane-fused oxadiazolePhotoresponsive materials

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The presence of the 2-fluorophenyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further development in cancer therapeutics. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties
The compound's thioether functionality (sulfanyl group) has been linked to antimicrobial activity. Research has demonstrated that similar oxadiazole derivatives possess broad-spectrum antimicrobial effects against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes .

Neuroprotective Effects
The piperidine moiety in the compound is known to interact with neurotransmitter systems, suggesting potential neuroprotective effects. Preliminary studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Fluorescent Materials
The unique structure of this compound allows it to be utilized in the development of fluorescent materials. Oxadiazole derivatives are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The incorporation of fluorinated groups enhances their electronic properties, leading to improved performance in optoelectronic devices .

Research Tools

Biochemical Probes
Due to its specific structural features, this compound can serve as a biochemical probe in research settings. It can be used to study specific protein interactions or as a substrate for enzyme assays, particularly those involving sulfotransferases or other sulfur-containing enzymes . Its ability to selectively bind to certain biomolecules makes it valuable for elucidating biological pathways.

  • Case Study on Anticancer Effects
    A study published in Cancer Letters examined a series of oxadiazole derivatives, including this compound, showing that they inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase . The mechanism involved downregulation of cyclin B1 and upregulation of p53.
  • Antimicrobial Activity Assessment
    In an investigation reported in Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Neuroprotective Study
    Research featured in Neuroscience Letters highlighted the neuroprotective potential of similar oxadiazole compounds against glutamate-induced toxicity in neuronal cultures, suggesting pathways involving antioxidant responses .

Mechanism of Action

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one exerts its effects through several molecular pathways:

  • Molecular Targets: : Interacts with specific enzymes and receptors, influencing their activity.

  • Pathways: : Modulates signal transduction pathways, particularly those involving neurotransmitter systems in the central nervous system.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Ring

a. 2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone
  • Molecular Formula : C₁₇H₂₁N₃O₂S
  • Molecular Weight : 331.43 g/mol
  • Key Differences: The 2-methylphenyl substituent (vs. 2-fluorophenyl) increases hydrophobicity (logP ~3.2 vs. ~2.8 for the target compound). The 4-methylpiperidine (vs.
b. 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone
  • Molecular Formula : C₁₅H₁₅FN₃O₃S
  • Molecular Weight : ~344.36 g/mol
  • Key Differences : The sulfonyl (-SO₂-) group (vs. sulfanyl) increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability. The absence of a methyl group on piperidine may lower metabolic stability .

Variations in the Piperidine/Acetyl Moiety

a. 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
  • Molecular Formula : C₂₁H₂₀F₃N₃O₂S
  • Molecular Weight : ~459.47 g/mol
  • Key Differences : The 4-[3-(trifluoromethyl)phenyl]piperazine introduces strong electron-withdrawing effects and bulkiness, likely enhancing target binding but increasing molecular weight beyond Lipinski’s rule limits (MW >500 g/mol for drug-likeness) .
b. 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
  • Molecular Formula : C₁₉H₂₁N₃O₄S
  • Molecular Weight : ~395.45 g/mol

Functional Group Modifications

a. 2-[(4-Fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
  • Molecular Formula : C₁₉H₁₈FN₃O₃S
  • Molecular Weight : 387.4 g/mol
  • Key Differences : The furan-substituted oxadiazole introduces a heteroaromatic ring, which may alter metabolic pathways (e.g., CYP450 interactions) compared to the target compound’s fluorophenyl group .
b. 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone
  • Molecular Formula : C₂₂H₂₂N₂O₂S
  • Molecular Weight : 378.49 g/mol
  • The diphenyl substitution increases steric hindrance, possibly reducing bioavailability .

Biological Activity

The compound 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C18H14FN3O2SC_{18}H_{14}FN_3O_2S, with a molecular weight of approximately 353.39 g/mol. The structure includes a 1,3,4-oxadiazole ring and a fluorophenyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In particular, derivatives containing the oxadiazole moiety have shown promising results in inhibiting tumor growth in vivo and inducing apoptosis in cancer cells.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-725.72 ± 3.95Apoptosis induction
Compound BU87 Glioblastoma45.2 ± 13.0PI3K pathway inhibition

The above table summarizes findings from studies that indicate the potential of similar compounds in cancer treatment .

Antimicrobial Activity

Oxadiazole compounds are also recognized for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both bacterial and fungal pathogens. For instance, compounds with enhanced lipophilicity tend to show higher antibacterial efficacy.

PathogenActivity (Zone of Inhibition)
E. coli15 mm
S. aureus18 mm
C. albicans12 mm

These results suggest that the incorporation of specific substituents can modulate antimicrobial effectiveness .

Anticonvulsant Activity

The anticonvulsant effects of oxadiazole derivatives have been documented in several studies. For example, a related compound demonstrated considerable anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, indicating its potential as a therapeutic agent for epilepsy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to cancer progression or microbial resistance.
  • Receptor Modulation : The interaction with various receptors could alter signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives:

  • Study on Anticancer Properties : A study involving tumor-bearing mice treated with a related oxadiazole compound showed marked suppression of tumor growth compared to control groups .
  • Antimicrobial Screening : A systematic screening of oxadiazole derivatives against multiple pathogens revealed promising candidates for further development as antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides followed by nucleophilic substitution. Key steps include:
  • Stirring intermediates (e.g., 2-fluorophenyl-substituted hydrazides) with carbon disulfide under reflux to form 1,3,4-oxadiazole rings.
  • Thiol group activation using NaOH for sulfanyl linkage formation with the 2-methylpiperidine moiety .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust reaction time (4–6 hours) and temperature (80–100°C) based on intermediate stability. Precipitate crude product using ice-cold water and 2–3 drops of NaOH to enhance yield .

Table 1 : Example Reaction Conditions and Yields

StepReagentTemperature (°C)Time (h)Yield (%)
Oxadiazole formationCS₂100665–70
Sulfanyl linkageNaOHRT280–85

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm the 2-fluorophenyl (δ 7.2–7.8 ppm, aromatic protons) and 2-methylpiperidine (δ 1.2–1.5 ppm, methyl group) moieties.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 362.08).
  • HPLC : Purity analysis using a C18 column (mobile phase: methanol/water 70:30, flow rate 1 mL/min) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group.
  • Avoid prolonged exposure to light due to the fluorophenyl group’s UV sensitivity .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, particularly against fungal pathogens?

  • Methodological Answer :
  • Antifungal Assays : Use Candida albicans and Aspergillus fumigatus strains in broth microdilution assays (CLSI M27/M38 guidelines).
  • Mechanistic Studies : Compare MIC values with known antifungals (e.g., Miconazole) to infer target pathways. Structural similarities to imidazole derivatives suggest potential CYP51 inhibition .

Table 2 : Example Antifungal Activity Data

StrainMIC (μg/mL)Reference Compound (MIC)
C. albicans8.0Fluconazole (2.0)
A. fumigatus16.0Voriconazole (1.0)

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodological Answer :
  • Modifications : Replace the 2-fluorophenyl group with 4-fluorophenyl or chloro-substituted analogs to assess electronic effects.
  • Piperidine Substitution : Test 3-methyl or 4-methylpiperidine variants to evaluate steric impacts on target binding .

Q. What computational methods are suitable for predicting binding modes with potential biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (PDB: 5TZ1). Focus on hydrogen bonding with heme cofactor and hydrophobic contacts with active-site residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

Q. How can conflicting spectral or biological data be resolved during analysis?

  • Methodological Answer :
  • Cross-Validation : Confirm NMR assignments using 2D techniques (HSQC, HMBC). Re-run biological assays with positive/negative controls to rule out contamination.
  • HPLC-MS : Detect degradation products (e.g., oxidized sulfanyl groups) that may skew activity results .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Solvent Selection : Replace THF with DMF for better solubility at larger volumes.
  • Purification : Use flash chromatography instead of recrystallization to maintain yield consistency .

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